molecular formula C18H23NO3 B12287593 N-Benzyl(-)-Normacromerine

N-Benzyl(-)-Normacromerine

Cat. No.: B12287593
M. Wt: 301.4 g/mol
InChI Key: YPZJYLXZURECSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl(-)-Normacromerine is a chiral phenethylamine alkaloid derived from normacromerine, which was first isolated from Coryphantha macromeris . The parent compound, normacromerine, has the chemical structure 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethan-1-ol, featuring a 3,4-dimethoxy-substituted phenyl ring and a methylaminoethanol backbone . The N-benzyl variant introduces a benzyl group at the nitrogen atom, altering its physicochemical and pharmacological properties.

Properties

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

IUPAC Name

2-[benzyl(methyl)amino]-1-(3,4-dimethoxyphenyl)ethanol

InChI

InChI=1S/C18H23NO3/c1-19(12-14-7-5-4-6-8-14)13-16(20)15-9-10-17(21-2)18(11-15)22-3/h4-11,16,20H,12-13H2,1-3H3

InChI Key

YPZJYLXZURECSA-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)OC)OC)O

Origin of Product

United States

Preparation Methods

Indirect Reductive Amination

The most widely reported method involves indirect reductive amination of phenethylamine precursors with benzaldehyde derivatives. Key steps include:

  • Imine Formation : Reacting 3,4-dimethoxyphenethylamine with benzaldehyde derivatives in a polar aprotic solvent (e.g., methanol or ethanol) to form a Schiff base.
  • Reduction : Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide under moderate hydrogen pressure (3–5 atm) to yield the secondary amine.

Example Protocol :

  • Reactants : 3,4-Dimethoxyphenethylamine (1 eq), benzaldehyde (1.2 eq)
  • Solvent : Methanol
  • Catalyst : 5% Pd/C (0.1 eq)
  • Conditions : H₂ at 3 atm, 25°C, 12 h
  • Yield : 85–90%
  • Purity : ≥98% (HPLC)

This method prioritizes stereochemical retention, with enantiomeric excess (ee) >99% achieved using chiral auxiliaries.

Oxazolidine Intermediate Method

A two-step route via 5-aryloxazolidine intermediates offers an alternative pathway:

  • Cycloaddition : Nonstabilized azomethine ylides (generated from sarcosine/formaldehyde) react with veratraldehyde (3,4-dimethoxybenzaldehyde) to form 5-aryloxazolidines.
  • Demethylenation : Acidic hydrolysis (HCl/MeOH) or hydrazine-mediated cleavage opens the oxazolidine ring, yielding this compound.

Key Data :

Step Conditions Yield
Oxazolidine Formation Sarcosine, CH₂O, 40°C, 8 h 92%
Demethylenation 6 M HCl, reflux, 1.5 h 70%

This method avoids racemization and is scalable, though it requires careful control of hydrolysis conditions to prevent byproducts.

Optimization and Catalytic Approaches

Solvent and Catalyst Screening

Recent patents highlight solvent-dependent efficiency:

  • Toluene vs. Methanol : Methanol improves imine solubility but may necessitate lower temperatures (0–5°C) to suppress side reactions.
  • Catalyst Systems :
    • Pd/C : Higher activity but prone to over-reduction.
    • Raney Nickel : Cost-effective for hydrogenation but requires higher pressures (5–10 atm).

Comparative Table :

Catalyst Pressure (atm) Temperature (°C) Yield (%) ee (%) Source
5% Pd/C 3 25 90 99.5
Raney Ni 5 50 82 98.7

Enantioselective Synthesis

Chiral resolution remains critical. A patent (CN104529814A) describes using (R)-α-methylbenzylamine as a chiral auxiliary during imine formation, followed by hydrogenolysis to recover the enantiopure product. This method achieves ee >99.5% but adds two extra steps.

Characterization and Analytical Techniques

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.35–7.25 (m, 5H, Ar-H), 4.30 (s, 2H, CH₂), 3.85 (s, 6H, OCH₃).
  • High-Performance Liquid Chromatography (HPLC) :
    • Purity ≥98% (C18 column, 70:30 MeOH/H₂O, 1 mL/min).
  • Polarimetry :
    • Specific rotation: [α]²⁵D = −42.5° (c = 1, CHCl₃).

Comparative Analysis of Methods

Method Advantages Limitations Scale-Up Feasibility
Reductive Amination High yield, minimal steps Requires chiral catalysts Industrial
Oxazolidine Intermediate Stereochemical control Multi-step, moderate yields Pilot-scale
Chiral Resolution Excellent ee Costly auxiliaries Laboratory

Comparison with Similar Compounds

N-Benzyl Phenethylamines (NBOMe Series)

Structural Similarities :

  • 25I-NBOMe : A phenethylamine derivative with an N-(2-methoxybenzyl) group and 2-iodo substitution on the phenyl ring.
  • This compound: Shares the phenethylamine backbone but differs in substituents (3,4-dimethoxy phenyl, benzyl group on nitrogen).

Pharmacological Differences :

  • Receptor Affinity: 25I-NBOMe exhibits nanomolar affinity for 5-HT2A receptors (Ki ~0.1 nM), making it a potent hallucinogen . The 3,4-dimethoxy groups in this compound may reduce 5-HT2A affinity compared to ortho-substituted NBOMe analogs due to steric and electronic effects .
  • Selectivity: NBOMe compounds show >900-fold selectivity for 5-HT2A over 5-HT1A receptors, driven by N-benzyl interactions with Phe339 in transmembrane helix 6 . this compound’s selectivity remains uncharacterized but may differ due to its substitution pattern.

Table 1: Key Comparisons with NBOMe Analogs

Compound 5-HT2A Affinity (Ki) Selectivity (5-HT2A/5-HT1A) Hallucinogenic Potency
25I-NBOMe 0.1 nM >20,000-fold High
This compound Not reported Unknown Unknown

Edaravone Derivatives with N-Benzyl Pyridinium Moieties

Functional Comparison :

  • Antioxidant Activity : N-Benzyl pyridinium derivatives exhibit antioxidant capacity comparable to edaravone, a free radical scavenger .
  • Blood-Brain Barrier (BBB) Penetration : Computational studies suggest these compounds cross the BBB, making them candidates for neurodegenerative diseases .

N-Benzyl Benzimidazoles

N-Benzyl Piperidine (N-BP) Fragments

Drug Design Utility :

  • The N-BP motif enhances structural flexibility and optimizes physicochemical properties (e.g., logP, solubility) in CNS-targeting drugs .
  • Comparison: this compound’s benzyl group may similarly improve BBB penetration compared to non-benzylated analogs, though empirical data are lacking.

Surfactants with N-Benzyl vs. N-Methyl Groups

Physicochemical Properties :

  • Hydrophobicity : N-Benzyl surfactants exhibit lower critical micelle concentration (CMC) values than N-methyl analogs due to increased hydrophobicity .
  • Surface Tension : Longer hydrophobic tails in N-benzyl derivatives (C12, C14) increase surface tension (γCMC ~40 mN/m) compared to N-methyl analogs (γCMC ~30 mN/m) .

Structural-Activity Relationships (SAR) Insights

  • Electron Density Effects : In N-benzyl phenethylamines, increased π-electron density at the benzyl C5’ position enhances 5-HT2A affinity .
  • Steric Hindrance : Methoxy groups at C5’ (e.g., 25N-NB-2,5-DiMeO) reduce affinity 400-fold, highlighting the sensitivity to substituent positioning .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.